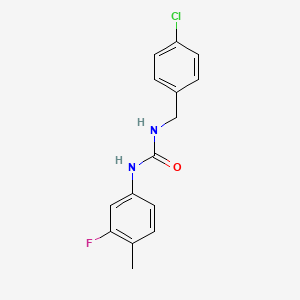
N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the family of urea derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea is not yet fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer activity, N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent activity against a range of cancer cell lines. However, there are also some limitations associated with the use of N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments. For example, its exact mechanism of action is not yet fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions that could be explored in the study of N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. This could involve the development of new drug formulations and the optimization of its pharmacokinetic and pharmacodynamic properties. Another potential direction is to investigate its mechanism of action in more detail, which could provide insights into the underlying biology of cancer and other diseases. Finally, further studies could be conducted to explore the potential applications of N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea in other fields of scientific research, such as materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes N-(4-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-2-7-13(8-14(10)17)19-15(20)18-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATIKKZZHCXYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



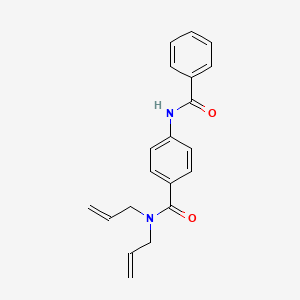
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4703118.png)
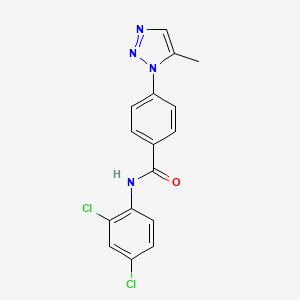
![5-(2-furyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703131.png)
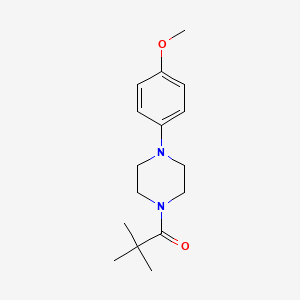
![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)
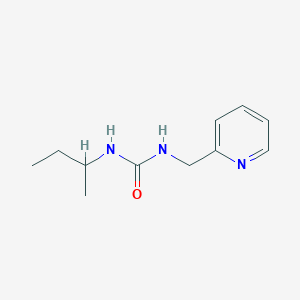
![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)


![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4703219.png)
